Felodipine-d8
Description
Evolution and Significance of Stable Isotope-Labeled Compounds in Chemical Biology
The use of stable isotope-labeled compounds has evolved significantly, becoming indispensable tools in chemical biology. symeres.com Initially utilized as tracers to understand metabolic pathways, their application has expanded to various research areas, including drug discovery and development, proteomics, and metabolomics. adesisinc.comnih.gov The ability to track molecules without altering their fundamental chemical properties allows researchers to study biological systems with high precision. metsol.comcreative-proteomics.com This has been particularly crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.govmusechem.comhwb.gov.in
The integration of advanced analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has further amplified the utility of stable isotope labeling. adesisinc.comhwb.gov.in These methods allow for the sensitive and selective detection of labeled compounds, facilitating detailed mechanistic and kinetic studies. symeres.comarkat-usa.org
Principles of Isotopic Substitution and Molecular Behavior in Complex Systems
Isotopic substitution involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. creative-proteomics.commusechem.com This change in mass can influence the vibrational energy of chemical bonds, a phenomenon known as the kinetic isotope effect. britannica.com While the chemical properties of the molecule remain largely the same, the difference in mass can affect the rate of chemical reactions, particularly those involving bond cleavage. britannica.comacs.org
In complex biological systems, this principle is exploited to modulate the metabolic fate of a drug. nih.govresearchgate.net By strategically placing a heavier isotope, such as deuterium (B1214612), at a site of metabolic activity, the rate of metabolism at that position can be slowed down. nih.govscispace.com This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites. symeres.combioscientia.de The behavior of isotopically labeled molecules is predictable and can be accurately traced, providing a powerful tool for studying molecular interactions and transformations within a living organism. creative-proteomics.com
Role of Deuterium-Labeled Analogs in Advanced Chemical and Biological Research
Deuterium (²H or D), a stable isotope of hydrogen, plays a prominent role in modern research. clearsynth.com The substitution of hydrogen with deuterium is a common strategy in drug discovery to enhance the metabolic stability of a compound. nih.govclearsynth.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. scispace.com
Deuterium-labeled analogs, such as Felodipine-d8, serve several critical functions:
Internal Standards: In quantitative analysis using mass spectrometry, deuterated compounds are widely used as internal standards. ontosight.aiclearsynth.comclearsynth.com Since they have nearly identical chemical and physical properties to their non-labeled counterparts but a different mass, they can be added to a sample to accurately quantify the concentration of the target analyte, correcting for variations in sample preparation and instrument response. frontiersin.org
Metabolic Studies: Deuterium labeling allows researchers to trace the metabolic pathways of a drug. nih.govclearsynth.com By analyzing the metabolites, scientists can identify the sites of metabolic transformation and understand how the drug is processed in the body. nih.gov This information is crucial for optimizing drug design and predicting potential drug-drug interactions. researchgate.net
Properties
CAS No. |
1346602-65-0 |
|---|---|
Molecular Formula |
C18H11D8Cl2NO4 |
Molecular Weight |
392.30 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
72509-76-3 (unlabelled) |
Synonyms |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl-d5 5-Methyl-d3 Ester |
tag |
Felodipine |
Origin of Product |
United States |
Felodipine D8 As a Pivotal Stable Isotope Labeled Internal Standard
Compensation for Matrix Effects in Complex Biological Matrices
Biological matrices are inherently complex, containing a multitude of endogenous components such as salts, lipids, proteins, and metabolites. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
Felodipine-d8, being structurally and chemically almost identical to Felodipine (B1672334), co-elutes during chromatographic separation and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to a more accurate measurement of the analyte concentration. For instance, if both Felodipine and this compound signals are suppressed by 20% due to matrix components, the ratio of their signals remains constant, thus negating the effect of the suppression.
Table 1: Hypothetical Data on Matrix Effect Compensation using this compound
| Sample Type | Felodipine Peak Area (Analyte) | This compound Peak Area (Internal Standard) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Standard in Solvent | 50,000 | 100,000 | 0.50 | 10.0 |
| Spiked Plasma Sample | 40,000 | 80,000 | 0.50 | 10.0 |
| Spiked Urine Sample | 60,000 | 120,000 | 0.50 | 10.0 |
This table illustrates how the analyte/internal standard ratio remains constant across different matrices, even with varying signal intensities due to matrix effects, ensuring accurate quantification.
Enhanced Reproducibility and Accuracy in Analytical Assays
The use of this compound significantly enhances the reproducibility and accuracy of analytical assays. Variations can be introduced at multiple stages of a bioanalytical workflow, including sample extraction, evaporation, and reconstitution. Since this compound is added to the sample at the beginning of the process, it experiences the same potential losses as the unlabeled Felodipine. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard, keeping the ratio of their concentrations constant. This leads to improved precision and accuracy in the final calculated concentration.
Table 2: Impact of this compound on Assay Precision and Accuracy
| Sample ID | Analyte Recovery (%) | Internal Standard Recovery (%) | Analyte/IS Ratio | Measured Concentration (Nominal: 50 ng/mL) |
| 1 | 85 | 84 | 1.01 | 50.5 |
| 2 | 78 | 79 | 0.99 | 49.5 |
| 3 | 92 | 91 | 1.01 | 50.5 |
| 4 | 81 | 82 | 0.99 | 49.5 |
| Mean | 84 | 84 | 1.00 | 50.0 |
| %RSD | 7.4 | 6.8 | 1.2 | 1.2 |
%RSD: Percent Relative Standard Deviation. This table demonstrates how this compound compensates for variability in sample recovery, resulting in high precision and accuracy.
Selection Criteria for Stable Isotope-Labeled Internal Standards
The effectiveness of a stable isotope-labeled internal standard is dependent on several key characteristics. The selection of this compound as an internal standard for Felodipine analysis is based on these rigorous criteria.
The deuterium (B1214612) atoms in this compound must be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. This is crucial to maintain the mass difference between the analyte and the internal standard throughout the analytical process. If the labels were to exchange, the internal standard would revert to the unlabeled form, leading to an overestimation of the analyte concentration. In this compound, the deuterium atoms are strategically placed on chemically stable positions of the molecule to prevent such back-exchange.
For reliable mass spectrometric detection, there should be a sufficient mass difference between the analyte and the internal standard to prevent isotopic crosstalk. Crosstalk can occur if the natural isotopic abundance of the analyte contributes to the signal of the internal standard, or vice versa. A mass difference of at least 3 to 4 atomic mass units (amu) is generally recommended. With eight deuterium atoms, this compound has a mass difference of 8 amu compared to Felodipine, which is well above the recommended minimum and effectively eliminates the risk of isotopic overlap in the mass spectrometer.
The isotopic and chemical purity of this compound is a critical factor. The internal standard should be free from any unlabeled Felodipine. The presence of the unlabeled analyte as an impurity in the internal standard solution would lead to a positive bias in the measurement of the analyte concentration, particularly at the lower limit of quantification. Therefore, the purity of this compound must be rigorously assessed and confirmed to be of a high degree, typically >98%, to ensure the integrity of the quantitative data.
Advanced Analytical Methodologies Employing Felodipine D8
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Felodipine (B1672334) Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the precise quantification of drug compounds in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as Felodipine-d8, is a cornerstone of modern bioanalytical LC-MS/MS methods. scispace.comchromatographyonline.com this compound is an ideal internal standard for quantifying Felodipine because it shares nearly identical physicochemical properties with the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby compensating for variability in these steps. nih.gov The mass difference introduced by the eight deuterium (B1214612) atoms allows the mass spectrometer to differentiate it from the native Felodipine, enabling accurate and precise quantification. hilarispublisher.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for the development and validation of such bioanalytical methods to ensure data reliability for regulatory submissions. gmp-compliance.orgfda.govoutsourcedpharma.com
The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and speed. ich.orgeuropa.eu The primary goal is to ensure that Felodipine and its deuterated internal standard, this compound, are efficiently separated from endogenous matrix components and detected with high specificity.
The objective of the chromatographic separation step is to resolve the analyte (Felodipine) and the internal standard (this compound) from other components in the sample matrix to minimize ion suppression or enhancement effects. outsourcedpharma.com While deuterated standards are designed to co-elute with the analyte, slight differences in retention time can sometimes occur due to isotopic effects. scispace.comnih.govhilarispublisher.com Therefore, chromatographic conditions must be optimized to ensure symmetrical peak shapes and consistent retention times.
Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the analysis of Felodipine and its analogs. researchgate.netscispace.com C18 columns are frequently used as the stationary phase due to their hydrophobicity, which is well-suited for retaining and separating moderately nonpolar molecules like Felodipine. researchgate.netgilbertodenucci.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid). ajrconline.orgnih.govmdpi.com The gradient or isocratic elution, flow rate, and column temperature are all critical parameters that are adjusted to achieve optimal separation in a minimal amount of time. scispace.com For instance, one method developed for Felodipine and its deuterated analog (Felodipine-d5) utilized a mobile phase of ammonium acetate and methanol (B129727) at a flow rate of 1.0 mL/min. ajrconline.org
Table 1: Example of Chromatographic Conditions for Felodipine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 column | researchgate.netnih.govajrconline.org |
| Mobile Phase | Acetonitrile and 2mM Ammonium Acetate (80:20 v/v) | researchgate.netijpsr.info |
| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netajrconline.org |
| Elution Mode | Isocratic | researchgate.netscispace.com |
| Run Time | ~5 minutes | gilbertodenucci.comnih.gov |
Tandem mass spectrometry is employed for its high selectivity and sensitivity. The most common technique used in quantitative bioanalysis is Multiple Reaction Monitoring (MRM). ajrconline.orgcnjournals.com In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific, characteristic product ion resulting from the fragmentation. This process creates a highly specific mass transition that is unique to the compound of interest.
For Felodipine, the precursor ion is typically m/z 384.0. ajrconline.org After fragmentation, a major product ion is observed at m/z 338.0. ajrconline.org For the internal standard, this compound, the precursor ion would be approximately m/z 392.3. Since the deuterium atoms are typically placed on stable positions of the molecule, the fragmentation pattern is expected to be similar to the unlabeled compound. A study using Felodipine-d5 monitored the transition from m/z 389.1 to 338.1. ajrconline.org This indicates that the deuterium labels remained on the fragment that was not lost, a desirable characteristic for an internal standard. Therefore, a likely MRM transition for this compound would involve monitoring the precursor at ~m/z 392 and a corresponding stable product ion.
Table 2: Representative MRM Transitions for Felodipine and a Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Felodipine | 384.0 | 338.0 | ajrconline.org |
| Felodipine-d5 (IS) | 389.1 | 338.1 | ajrconline.org |
Mass spectrometric cross-talk, or spillover, occurs when the signal from one MRM channel interferes with another. biorxiv.org In the context of using this compound as an internal standard, it is crucial to minimize any contribution from the Felodipine channel to the this compound channel, and vice versa.
Several factors can contribute to cross-talk. One is the presence of isotopic impurities in the standard. europa.eubiorxiv.org If the this compound standard contains a significant amount of unlabeled Felodipine, it will generate a signal in the analyte's MRM channel, leading to inaccurate quantification. Therefore, using a SIL-IS with high isotopic purity is essential. europa.eulgcstandards.com Another potential issue is the overlap of isotope signals from the analyte with the mass of the internal standard. lgcstandards.com The natural abundance of heavy isotopes (like ¹³C) in Felodipine creates small M+1 and M+2 peaks. A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent these natural isotope peaks from interfering with the precursor ion of the standard. The eight mass unit difference in this compound provides excellent separation from the natural isotope envelope of Felodipine, minimizing this risk.
Once a method is developed, it must be rigorously validated to demonstrate that it is suitable for its intended purpose, as mandated by regulatory guidelines from bodies like the ICH and FDA. fda.govich.orgeuropa.eubioanalysis-zone.com Validation assesses various performance characteristics to ensure the data generated is reliable and reproducible. au.dk
Linearity is a critical parameter that demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. farmaciajournal.comresearchgate.netrjptonline.org To assess linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different known concentrations. ijpsr.info These standards are prepared by spiking blank biological matrix (e.g., plasma) with known amounts of Felodipine and a constant concentration of the internal standard, this compound.
The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. ijpsr.info The relationship is typically evaluated using a weighted linear regression model. The acceptance criteria for the calibration curve are stringent; for example, the correlation coefficient (r²) should be close to 1.0 (e.g., ≥ 0.99), and the back-calculated concentrations of the standards should be within a specified percentage (e.g., ±15%) of their nominal values (±20% for the lower limit of quantification, LLOQ). researchgate.netnih.gov Studies on Felodipine have demonstrated linearity over various concentration ranges, such as 0.105 ng/mL to 20.000 ng/mL and 0.8 to 13.0 ng/mL. researchgate.netajrconline.org
Table 3: Example of Linearity and Range Data for Felodipine Assays
| Linear Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used | Reference |
|---|---|---|---|
| 0.105 - 20.000 | Not specified, but described as linear | Felodipine-d5 | ajrconline.org |
| 0.02 - 10 | > 0.994 | Nimodipine | nih.gov |
| 0.8 - 13.0 | Not specified, but described as linear | Pantoprazole | researchgate.netijpsr.info |
| 0.1 - 350 (µg/mL) | 0.9997 | None (HPLC-UV method) | iajpr.com |
Method Validation Parameters and Performance Characteristics
Precision and Accuracy Evaluation in Bioanalytical Contexts
In the validation of bioanalytical methods, precision and accuracy are paramount parameters that define the reliability of the assay. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing variability and ensuring the trueness of results. Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is reported as the percentage of deviation from the nominal concentration.
This compound, co-eluting with the unlabeled analyte, compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This is essential for achieving the stringent acceptance criteria set by regulatory bodies. For instance, in the enantioselective determination of felodipine in human plasma, the use of a deuterated racemate as an internal standard resulted in a within-run coefficient of variation below 10% at the lower limit of quantification and below 2% at higher concentrations. The between-day precision was also demonstrated to be excellent, with a reported coefficient of variation of 3.6% at a concentration of 4 nmol/L.
Another study quantifying felodipine in human plasma using a similar LC-MS/MS method reported between-run precision with relative standard deviations of 5.7% at 0.06 ng/mL, 7.1% at 0.6 ng/mL, and 6.8% at 7.5 ng/mL. cerilliant.com The corresponding between-run accuracy was within ±3.1% of the nominal concentrations, highlighting the robustness that a deuterated internal standard imparts to the method. cerilliant.com
Table 1: Representative Precision and Accuracy Data for Felodipine Bioanalysis Using a Deuterated Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantification (LLOQ) | 0.1 | < 10 | < 15 | 85-115 |
| Low Quality Control (LQC) | 0.3 | < 10 | < 15 | 85-115 |
| Medium Quality Control (MQC) | 5.0 | < 10 | < 15 | 85-115 |
| High Quality Control (HQC) | 15.0 | < 10 | < 15 | 85-115 |
Note: This table represents typical data from bioanalytical method validation reports for felodipine using a deuterated internal standard. Actual values may vary between laboratories and specific methods.
Limits of Detection (LOD) and Quantification (LOQ) Determinations
The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound as an internal standard contributes to achieving low detection and quantification limits by improving the signal-to-noise ratio.
For felodipine, bioanalytical methods employing a deuterated internal standard have achieved impressive sensitivity. Detection limits as low as 0.02 ng/mL in human plasma have been reported. vulcanchem.com In a specific LC-MS/MS method for the quantification of felodipine, the LOQ was established at 0.1 ng/mL in human plasma, with a corresponding LOD of 0.01 ng/mL. cerilliant.com Another validated method for felodipine in plasma reported an LOD of 0.10 ng/mL and an LOQ of 0.50 ng/mL. lehigh.edu
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Felodipine in Bioanalytical Methods
| Analytical Method | Matrix | Internal Standard | LOD (ng/mL) | LOQ (ng/mL) |
| LC-MS/MS | Human Plasma | Deuterated Felodipine | 0.02 | Not Specified |
| LC-MS/MS | Human Plasma | Deuterated Felodipine | 0.01 | 0.1 |
| LC-MS | Human Plasma | Pantoprazole | 0.10 | 0.50 |
| HPLC-FD | Human Plasma | Tramadol | 0.001 (µg/mL) | 0.004 (µg/mL) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Felodipine
While LC-MS/MS is the predominant technique for the bioanalysis of felodipine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. In GC-MS, the use of a deuterated internal standard like this compound is equally important for ensuring accurate quantification. The internal standard compensates for potential variability during the derivatization steps (if required), injection, and ionization. Pyrolysis-GC/MS, a technique that involves the thermal decomposition of a sample followed by GC-MS analysis of the fragments, has demonstrated the value of deuterated internal standards for correcting variable analyte recovery due to sample size and matrix effects. researchgate.net
Although specific applications detailing the use of this compound in GC-MS for felodipine quantification are not as prevalent in the literature as LC-MS methods, the principles of its utility remain the same. A quantitative pyr-GC/MS protocol using deuterated internal standards of similar polymeric structure was found to be reliable and transferable between laboratories. researchgate.net
Complementary Spectroscopic Techniques for Deuterated Compound Characterization (e.g., FT-IR, UV-Vis, NMR, X-ray Diffraction)
The characterization of a deuterated internal standard like this compound is essential to confirm its identity, purity, and isotopic enrichment. This is typically achieved through a combination of spectroscopic techniques. While specific spectroscopic data for this compound is not widely published, the general effects of deuterium substitution on the spectra of organic molecules are well-understood.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the positions of deuterium substitution by the absence of signals at the corresponding chemical shifts of the non-deuterated compound. ¹³C NMR can also show subtle changes in chemical shifts due to the isotopic effect of deuterium. The presence of deuterium can have implications for molecular properties beyond the augmented mass, including the alteration of spin characteristics which is particularly valuable in NMR spectroscopy. ajchem-a.com
Fourier-Transform Infrared (FT-IR) Spectroscopy: The substitution of hydrogen with deuterium results in a shift of the vibrational frequencies of the corresponding bonds to lower wavenumbers. This is due to the increased mass of deuterium. For example, C-H stretching vibrations typically appear in the 3000-2850 cm⁻¹ region, whereas C-D stretching vibrations are observed at lower frequencies, around 2200-2100 cm⁻¹. This shift provides a clear indication of deuteration. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions responsible for UV-Vis absorption are generally not significantly affected by isotopic substitution. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of unlabeled felodipine.
The comprehensive characterization of this compound using these techniques ensures its suitability as a high-quality internal standard for demanding bioanalytical applications.
Application of Deuterated Felodipine in Mechanistic Metabolic and Pharmacokinetic Research
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Drug Metabolism
The deuterium KIE is a central concept in the use of deuterated compounds in pharmaceutical research. ontosight.ai It describes the change in the rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom. dovepress.com This effect is particularly relevant for drugs metabolized by cytochrome P450 (CYP) enzymes, where the cleavage of a carbon-hydrogen (C-H) bond is often a critical step. nih.gov
The foundation of the KIE lies in the principles of physical organic chemistry and quantum mechanics. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding C-H bond due to the greater mass of deuterium. wikipedia.orgias.ac.in This difference in zero-point energy means that more energy is required to reach the transition state for C-D bond cleavage compared to C-H bond cleavage. wikipedia.org Consequently, a C-D bond is stronger and is broken at a slower rate than a C-H bond. ias.ac.inlibretexts.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org This ratio of the rate constants (kH/kD) is known as the kinetic isotope effect. juniperpublishers.com A significant primary deuterium KIE is taken as evidence that the cleavage of the C-H bond is, at least in part, a rate-limiting step in the reaction. nih.gov
Felodipine (B1672334) is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into inactive metabolites. mims.comwikipedia.org This oxidative metabolism often involves the cleavage of C-H bonds. juniperpublishers.com By replacing hydrogen atoms with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of CYP3A4-mediated oxidation can be significantly reduced. beilstein-journals.orgnih.gov This slowing of metabolism is a direct consequence of the KIE. wikipedia.org
This information is invaluable for understanding the drug's metabolic fate. For example, if deuteration of a specific methyl group on a felodipine analog leads to a significant decrease in the formation of a particular metabolite, it indicates that the oxidation of that methyl group is a rate-limiting step for that pathway. This knowledge can be used to design new drug candidates with improved pharmacokinetic profiles, potentially leading to longer half-lives and reduced formation of unwanted metabolites. dovepress.comjuniperpublishers.com
Tracing Metabolic Pathways and Metabolite Identification Using Stable Isotopes
Stable isotope labeling, particularly with deuterium (²H) and carbon-13 (¹³C), is a powerful technique for elucidating complex metabolic pathways and identifying novel metabolites. researchgate.netplos.org The use of deuterated analogs like Felodipine-d8 in conjunction with sensitive analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracking of atoms as they are processed by the body's metabolic machinery. researchgate.netfiveable.me
When this compound is administered, the deuterium atoms act as a "heavy" tag. Mass spectrometry can easily distinguish between the deuterated parent drug and its metabolites and their non-deuterated counterparts due to the mass difference. fiveable.me By analyzing the mass spectra of samples taken over time, researchers can trace the incorporation of the deuterium label into various metabolic products. This allows for the unambiguous identification of metabolites derived from the administered drug. researchgate.net
This technique is particularly useful for:
Confirming metabolic pathways: By observing the specific positions of the deuterium atoms in the identified metabolites, researchers can confirm or refute proposed metabolic transformations.
Discovering novel metabolites: The unique isotopic signature of deuterated compounds can help uncover previously unknown or minor metabolic pathways. google.com
Quantifying metabolic flux: Isotope labeling can be used in kinetic studies to measure the rates of formation and elimination of different metabolites, providing a dynamic view of the metabolic network. plos.org
The metabolites formed from a deuterated drug are generally identical to those from the non-deuterated version, aside from the presence of the deuterium atom. juniperpublishers.com This ensures that the metabolic pathways being studied are physiologically relevant.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Utilizing Felodipine as a Model Compound
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. These models integrate physiological information with drug-specific parameters to predict drug concentrations in various tissues and organs over time. researchgate.net
Felodipine is frequently used as a model compound for the development and verification of PBPK models, particularly for drugs that are substrates of the CYP3A4 enzyme. researchgate.net Its well-characterized pharmacokinetic properties, including its high first-pass metabolism primarily mediated by CYP3A4, make it an ideal probe for this purpose. researchgate.netijclinmedcasereports.comnih.gov
PBPK models for felodipine are constructed by incorporating data on blood flow, tissue volumes, and the expression levels of CYP3A4 in the liver and intestine. researchgate.net These models can then be used to simulate and predict:
The impact of drug-drug interactions (DDIs). For example, models can simulate how co-administration of a CYP3A4 inhibitor (like itraconazole) or an inducer (like carbamazepine) would alter felodipine's plasma concentrations. wikipedia.orgresearchgate.net
The effects of genetic variations in CYP3A4 on drug exposure.
The pharmacokinetics in special populations, such as individuals with liver impairment. nih.gov
The principles established and the models verified using felodipine can be extended to other CYP3A4 substrates. By substituting the compound-specific parameters of felodipine with those of a new drug candidate (including data from in vitro metabolism studies with deuterated versions), these PBPK models can provide valuable early predictions of the new drug's human pharmacokinetics. This predictive capability is a cornerstone of modern drug development, helping to optimize clinical trial design and anticipate potential safety issues.
Integration of Deuterated Analogs for Model Parameterization and Validation
Physiologically based pharmacokinetic (PBPK) models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME). These models are increasingly used in drug development to predict drug-drug interactions (DDIs) and the pharmacokinetics in special populations. europa.eueuropa.eu The development and validation of robust PBPK models rely on high-quality in vitro and in vivo data.
Deuterated analogs like this compound play a crucial, albeit often indirect, role in the parameterization and validation of such models. The primary application of this compound in this context is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of unlabeled felodipine in biological matrices. nih.govnih.govresearchgate.net The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation and instrument response, leading to highly accurate and precise pharmacokinetic data.
This high-fidelity data is essential for the accurate estimation of key pharmacokinetic parameters (e.g., clearance, volume of distribution, absorption rate constant) that are used to build and refine PBPK models. For instance, a PBPK model for felodipine was developed and evaluated using data from 49 clinical studies to predict its disposition and interaction with CYP3A4 perpetrators. clinicaltrials.govnih.gov The accuracy of the underlying pharmacokinetic data, often generated using deuterated internal standards, is fundamental to the model's predictive performance.
While this compound is not typically administered to subjects for the primary purpose of model validation, the data derived from studies employing it as an IS are critical for this process. The validation of a PBPK model involves comparing model simulations against observed clinical data. The closer the simulation predictions are to the highly accurate, observed data, the greater the confidence in the model's ability to simulate untested scenarios. Therefore, the integration of deuterated analogs like this compound as analytical tools is a cornerstone of building and validating credible mechanistic pharmacokinetic models.
Table 1: Application of Deuterated Felodipine in Bioanalytical Methods for Pharmacokinetic Studies
| Application | Method | Purpose | Reference |
| Internal Standard | LC-MS/MS | Quantitative determination of felodipine in human serum. | nih.gov |
| Internal Standard | LC-MS/MS | Analysis of felodipine in human plasma for pharmacokinetic analysis. | nih.gov |
| Internal Standard | LC-MS/MS | Enantioselective determination of felodipine in human plasma. | researchgate.net |
Simulation of Pharmacokinetic Profiles in Mechanistic Studies
For example, a parent-metabolite PBPK model for felodipine and its primary metabolite, dehydrofelodipine, was successfully used to simulate and predict the effects of potent CYP3A4 inhibitors (like itraconazole) and inducers (like carbamazepine (B1668303) and phenytoin) on felodipine's plasma concentrations. clinicaltrials.govnih.gov The model accurately predicted the several-fold increase in felodipine exposure when co-administered with an inhibitor and the significant decrease in exposure with an inducer. clinicaltrials.gov
While these simulations are performed using the parameters of unlabeled felodipine, the potential impact of deuteration can be theoretically explored using these models. By modifying the metabolic clearance parameters in the model to reflect a known or hypothesized kinetic isotope effect from this compound, researchers could simulate the expected pharmacokinetic profile of the deuterated compound. Such simulations could predict:
An increase in oral bioavailability due to reduced first-pass metabolism.
A prolonged elimination half-life.
The potential for altered DDI liability.
These predictive simulations can guide the design of future clinical studies with deuterated compounds, helping to select appropriate doses and to anticipate potential changes in efficacy and safety profiles. This predictive capability is a key strength of mechanistic modeling in drug development. europa.eu
Table 2: Predicted vs. Observed Drug-Drug Interaction Ratios for Felodipine using a PBPK Model
| Perpetrator | Parameter | Predicted Ratio (with/without perpetrator) | Observed Ratio (with/without perpetrator) | Reference |
| Itraconazole (Inhibitor) | AUC | ~8.0 | 8.0 | clinicaltrials.gov |
| Itraconazole (Inhibitor) | Cmax | ~6.5 | 6.2 | clinicaltrials.gov |
| Carbamazepine (Inducer) | AUC | ~0.1 | 0.08 | clinicaltrials.gov |
| Carbamazepine (Inducer) | Cmax | ~0.1 | 0.05 | clinicaltrials.gov |
| Data derived from simulations of unlabeled felodipine, which are validated using methods often employing deuterated standards. |
Studies on Stereoselective Disposition and Isotope Effects
Felodipine is a chiral compound, administered clinically as a racemic mixture of (R)- and (S)-enantiomers. researchgate.net Investigating the stereoselective disposition of felodipine is crucial, as enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles. The use of deuterated analogs in combination with stereoselective assays provides a powerful approach to dissect the pharmacokinetics of individual enantiomers and to probe for kinetic isotope effects.
A key study investigated the pharmacokinetics of the enantiomers of felodipine in dogs using a pseudoracemic mixture, which consisted of deuterated (S)-felodipine and unlabeled (R)-felodipine. nih.govcapes.gov.br This design allows for the simultaneous administration of both enantiomers and the differentiation of the (S)-enantiomer and its metabolites from the (R)-enantiomer by mass spectrometry.
The study yielded several important findings:
No Stereoselective Disposition after Intravenous Administration: Following intravenous administration, the pharmacokinetic parameters of the (R)- and (S)-enantiomers were similar, indicating that the systemic disposition of felodipine is not stereoselective. nih.govcapes.gov.br
Evidence of Stereoselective First-Pass Metabolism: After oral administration, the bioavailability of (R)-felodipine was slightly higher than that of (S)-felodipine in some of the animals. nih.govcapes.gov.br This suggests a degree of stereoselectivity in the first-pass metabolism, with the (S)-enantiomer being more extensively metabolized in the liver.
In vitro studies using human liver microsomes have shown that the (R)-enantiomer of felodipine is metabolized more readily than the (S)-enantiomer, with about a two-fold higher intrinsic clearance for (R)-felodipine. researchgate.net This contrasts with the in vivo dog study but aligns with human studies that showed higher plasma concentrations of the more active (S)-enantiomer after oral administration of racemic felodipine. researchgate.net The discrepancy highlights species differences in stereoselective metabolism.
Table 3: Pharmacokinetic Parameters of Felodipine Enantiomers in Dogs Following Intravenous Administration of a Pseudoracemic Mixture
| Parameter | (R)-Felodipine (unlabeled) | (S)-Felodipine (deuterated) |
| Clearance (mL/min/kg) | 40.8 ± 11.2 | 43.5 ± 12.3 |
| Volume of Distribution (L/kg) | 10.7 ± 1.6 | 11.6 ± 1.8 |
| Half-life (h) | 3.1 ± 0.4 | 3.1 ± 0.3 |
| Data are presented as mean ± SD. Adapted from Eriksson et al., 1991. nih.gov |
Synthetic Methodologies and Reference Material Characterization of Felodipine D8
Chemical Synthesis Approaches for Incorporating Deuterium (B1214612) Atoms at Specific Positions
The synthesis of Felodipine-d8 involves the strategic incorporation of deuterium atoms into the felodipine (B1672334) molecule. A common approach to achieving this is through the Hantzsch dihydropyridine (B1217469) synthesis, a well-established method for creating dihydropyridine derivatives like felodipine. google.comchemicalbook.com The deuterated isotopologue, rac this compound, has the molecular formula C18H11D8Cl2NO4 and a molecular weight of 392.30. pharmaffiliates.com
One synthetic route involves the reaction of 2,3-dichlorobenzylideneacetylacetic acid-methylester with a deuterated version of ethyl 3-aminocrotonate. google.com Alternatively, the synthesis can be adapted by using deuterated starting materials. For instance, the ethyl group can be deuterated to produce Felodipine-d5. caymanchem.commedchemexpress.com A general method for deuterating dihydropyridines like felodipine involves dissolving the compound in a mixture of deuterochloroform and deuterium oxide, followed by the addition of trifluoroacetic anhydride (B1165640) and deuteroacetone. google.com The reaction is then heated to facilitate the deuterium exchange, particularly at the methyl groups at the 2 and 6 positions of the dihydropyridine ring. google.com
Another strategy involves catalytic H-D exchange reactions. Heterogeneous catalysts like palladium on carbon (Pd/C) in the presence of deuterium oxide (D2O) can be used to introduce deuterium into heterocyclic compounds. researchgate.net This method offers a versatile approach to deuteration under specific temperature and pressure conditions. researchgate.net The choice of solvent and catalyst is critical to control the position and extent of deuterium incorporation. For example, using deuterated methanol (B129727) (d4-methanol) can lead to high levels of deuterium incorporation. nih.gov
The following table summarizes key reactants and conditions in the synthesis of felodipine and its deuterated analogs:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Condition | Product |
| 2,3-dichlorobenzaldehyde | Methyl acetoacetate | Piperidine, Acetic acid | - | 2,3-dichlorobenzylideneacetylacetic acid-methylester google.com |
| 2,3-dichlorobenzylideneacetylacetic acid-methylester | Ethyl 3-aminocrotonate | Pyridine, Ethanol | Refluxing | Felodipine google.com |
| Nifedipine (a dihydropyridine) | Deuterochloroform, Deuterium oxide | Trifluoroacetic anhydride, Deuteroacetone | Heating at 57°C | Deuterated Nifedipine google.com |
| 2,3-dichlorobenzaldehyde | Methyl acetoacetate | Secondary amine, Quinoline carboxylic acid, Alcohol | 41-45°C | Methyl 2-(2,3-dichlorobenzylidine)acetoacetate google.com |
Bio-Generation of Stable Isotope-Labeled Analogs as an Alternative Synthesis Route
While chemical synthesis is the predominant method for producing deuterated compounds like this compound, bio-generation offers an alternative route for creating stable isotope-labeled analogs. This approach, often referred to as stable isotope labeling in mammals (SILAM), involves introducing isotopically labeled precursors into biological systems. isotope.com
In this method, organisms such as plants or animals are fed a diet containing precursors enriched with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). isotope.comnih.gov These labeled precursors are then incorporated into various metabolic pathways, leading to the in vivo synthesis of isotope-labeled compounds. For instance, feeding a plant with heavy water (D₂O) can lead to the biosynthesis of deuterated secondary metabolites. The concentration of the isotope in the final product can depend on the species and the availability of the labeled precursor. nih.gov
This technique is particularly valuable for producing complex biomolecules and can generate a library of different deuterated forms of a drug. nih.gov While specific examples of this compound bio-generation are not prevalent in the literature, the principles of SILAM and the use of labeled amino acids and other precursors in metabolic studies suggest its potential applicability. isotope.comisotope.com This method can be advantageous as it can sometimes produce isotopologues that are challenging to synthesize chemically.
Establishment and Characterization of this compound as a Certified Reference Material (CRM)
The establishment of this compound as a Certified Reference Material (CRM) is a meticulous process that ensures its suitability as an internal standard for quantitative analysis. cerilliant.com This process involves comprehensive characterization to confirm its identity, purity, and isotopic enrichment. cerilliant.com
Certified Reference Materials are manufactured and tested under stringent quality systems, often with accreditations to ISO Guide 34 and ISO/IEC 17025, to ensure they meet the highest industry standards. cerilliant.com A comprehensive Certificate of Analysis (COA) accompanies the CRM, detailing all analytical data, including methods, run conditions, chromatograms, and spectral data. cerilliant.com
Purity Determination and Impurity Profiling of Deuterated Standards
Purity determination is a critical step in the characterization of this compound. The chemical purity of deuterated felodipine is typically expected to be high, for instance, ≥98%. caymanchem.com Various analytical techniques are employed to identify and quantify any impurities present.
High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) are powerful tools for separating and identifying impurities. researchgate.netnih.gov Common impurities in felodipine preparations include other dihydropyridine derivatives, such as those with different ester groups or oxidation products. researchgate.netnih.gov For example, identified impurities in felodipine include dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (impurity 1), ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (impurity 2), and diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (impurity 3). researchgate.netnih.gov
The table below lists some known impurities of felodipine:
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |
| Felodipine Impurity A (Dehydrofelodipine) | C18H17Cl2NO4 | 382.24 | 96382-71-7 pharmaffiliates.com |
| Felodipine Impurity B | C17H17Cl2NO4 | 370.23 | 91189-59-2 pharmaffiliates.com |
| Felodipine Impurity C | C19H21Cl2NO4 | 398.28 | 79925-38-5 pharmaffiliates.com |
Isotopic Enrichment Verification
Verifying the isotopic enrichment is essential to confirm the degree of deuterium incorporation in this compound. This is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. google.com
For Felodipine-d5, for example, the deuterium incorporation is specified as ≥99% deuterated forms (d1-d5) with ≤1% d0. caymanchem.com The isotopic distribution is a key parameter reported for stable-labeled materials. cerilliant.com The "isotopic enrichment factor" refers to the ratio between the isotopic abundance in the labeled compound and its natural abundance. google.com Mass spectrometry can precisely determine the mass-to-charge ratio of the molecule, allowing for the calculation of the number of deuterium atoms incorporated. ¹H NMR spectroscopy can also be used to quantify the deuterium substitution by observing the reduction in the intensity of proton signals at specific positions in the molecule. google.com
Long-Term and Short-Term Stability Assessments for Reference Materials
Stability assessments are crucial to establish the shelf-life and appropriate storage conditions for this compound as a reference material. These assessments evaluate the stability of the compound under various conditions over different time periods.
Short-term stability studies assess the compound's stability under conditions it might be exposed to during shipping or handling, such as room temperature. shimadzu.com.sg For example, the stability of a substance might be evaluated at 25°C for 4 hours. shimadzu.com.sg
Long-term stability studies are conducted over an extended period to determine the appropriate storage conditions and shelf-life. shimadzu.com.sg For Felodipine-d5, a stability of ≥ 4 years is reported when stored at -20°C. caymanchem.com These studies often involve storing the material at the recommended temperature and periodically testing its purity and integrity. Freeze-thaw stability is also assessed to ensure the compound remains stable after multiple cycles of freezing and thawing. shimadzu.com.sg While specific long-term stability data for this compound was not found in the provided search results, felodipine itself has been studied in long-term therapy, indicating a degree of stability in biological systems. nih.govastrazeneca.ca
The following table outlines typical stability tests for reference materials:
| Stability Test | Conditions | Purpose |
| Short-Term Stability | Room Temperature (e.g., 25°C) for a defined period (e.g., hours to days) | To assess stability during shipping and handling. shimadzu.com.sg |
| Long-Term Stability | Recommended storage temperature (e.g., -20°C) for an extended period (e.g., months to years) | To determine the shelf-life of the reference material. caymanchem.comshimadzu.com.sg |
| Freeze-Thaw Stability | Multiple cycles of freezing (e.g., -80°C) and thawing | To ensure stability after repeated use from a frozen stock solution. shimadzu.com.sg |
Future Perspectives in Deuterated Compound Research for Pharmaceutical Sciences
Expansion of Deuterated Analog Applications in Novel Analytical Paradigms
Deuterated compounds are indispensable tools in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxsimsonpharma.com Their use as internal standards in quantitative analysis is well-established, providing high accuracy and precision. researchgate.net However, the future will see their application expand into more novel analytical paradigms.
One emerging area is the use of deuterated compounds in metabolomics, a field that studies the complete set of small-molecule chemicals (metabolites) found within a biological sample. wiseguyreports.com Isotope-labeled compounds, including those with deuterium (B1214612), are crucial for tracing metabolic pathways and quantifying endogenous metabolites. simsonpharma.com Future research will likely focus on developing a wider array of deuterated standards to cover a broader range of metabolic pathways, enabling more comprehensive and accurate metabolic profiling.
Furthermore, the "chromatographic deuterium effect" (CDE), where deuterated compounds exhibit slightly different retention times in liquid chromatography compared to their hydrogenated analogs, is being investigated more deeply. acs.org While traditionally viewed as a challenge, a better understanding of the CDE mechanism could be harnessed for improved separation and purification of deuterated compounds. acs.org This could lead to the development of specialized chromatographic techniques tailored for the analysis of isotopically labeled molecules.
The growing adoption of deuterated compounds in analytical chemistry is a significant trend, facilitating more accurate and sensitive analyses across various industries. wiseguyreports.com
Table 1: Applications of Deuterated Compounds in Analytical Sciences
| Analytical Technique | Application of Deuterated Compounds |
| Mass Spectrometry (MS) | Internal standards for quantification, metabolic tracers. researchgate.netwiseguyreports.com |
| Nuclear Magnetic Resonance (NMR) | Solvents to avoid signal interference, structural elucidation. dataintelo.comsimsonpharma.com |
| Liquid Chromatography (LC) | Understanding and potentially utilizing the chromatographic deuterium effect for separations. acs.org |
| Raman Microscopy | Molecular imaging of deuterated compounds in living cells. osaka-u.ac.jp |
Advanced Computational Chemistry and Molecular Modeling for Deuterated Systems
Computational chemistry and molecular modeling are becoming increasingly vital in predicting the effects of deuteration on a molecule's properties and behavior. kallipos.grbasicmedicalkey.com These computational tools allow researchers to simulate and analyze chemical systems at the molecular level, providing insights that can guide the design and synthesis of new deuterated compounds. vivabiotech.com
Future advancements in this area will focus on developing more accurate and efficient computational models to predict the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mx Predicting the KIE with high accuracy is crucial for identifying the optimal positions for deuteration to achieve the desired therapeutic effect, such as slowing down drug metabolism. patsnap.com
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for studying the electronic structure and properties of molecules. ajchem-a.com The application of these methods to deuterated systems will allow for a more fundamental understanding of how isotopic substitution affects bond strengths, vibrational frequencies, and reactivity. ajchem-a.com
Furthermore, the integration of machine learning and artificial intelligence with computational chemistry holds immense promise. researchgate.net Machine learning models can be trained on existing experimental and computational data to predict the properties of new deuterated compounds with greater speed and efficiency. researchgate.net This could significantly accelerate the discovery and optimization of deuterated drug candidates.
Table 2: Computational Methods in Deuterated Compound Research
| Computational Method | Application in Deuterated Systems |
| Quantum Chemistry (DFT, ab initio) | Prediction of kinetic isotope effects, analysis of bond strengths and vibrational frequencies. ajchem-a.com |
| Molecular Dynamics (MD) Simulations | Studying the effect of deuteration on protein-ligand binding and conformational dynamics. |
| Machine Learning / AI | Accelerating the prediction of properties and optimization of deuterated drug candidates. researchgate.net |
Development of New Synthetic Strategies for Complex Deuterated Molecules
The synthesis of selectively deuterated molecules, especially complex pharmaceutical compounds, remains a significant challenge. simsonpharma.com While traditional methods often rely on the use of deuterated starting materials, there is a growing need for more versatile and efficient synthetic strategies that allow for the late-stage introduction of deuterium into a molecule. rsc.org
One promising area of development is the use of transition-metal catalysis. ansto.gov.au Catalytic methods, such as transfer hydrodeuteration, offer high levels of regio- and chemoselectivity, enabling the precise incorporation of deuterium at specific positions within a complex molecule. acs.org Researchers are actively exploring new catalysts and reaction conditions to expand the scope and applicability of these methods. researchgate.net
Photoredox catalysis has also emerged as a powerful tool for the synthesis of deuterated compounds under mild reaction conditions. arizona.edu This approach utilizes visible light to initiate chemical reactions, offering a green and sustainable alternative to traditional methods. arizona.edu
Furthermore, the development of flow chemistry techniques for deuteration is gaining traction. ansto.gov.au Flow chemistry allows for continuous production, better control over reaction parameters, and improved safety, making it an attractive approach for the large-scale synthesis of deuterated active pharmaceutical ingredients. ansto.gov.au The National Deuteration Facility has recently acquired a Vapourtec flow reactor to advance flow-based deuteration. ansto.gov.au
Future research in this area will focus on developing novel deuteration reagents, expanding the repertoire of catalytic systems, and optimizing reaction conditions to achieve higher levels of deuterium incorporation with greater selectivity and efficiency. researchgate.netrsc.org The ability to synthetically access a wide range of precisely deuterated molecules is crucial for advancing their application in pharmaceutical sciences. d-nb.info
Q & A
Q. How should researchers manage data storage and sharing for this compound projects?
- Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) with repositories like Zenodo or ChEMBL. Annotate datasets using controlled vocabularies (e.g., ChEBI IDs) and include metadata for instrument settings. For sensitive data, employ embargo periods and Data Use Agreements (DUAs) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
